molecular formula C19H12BrClN4O B2375120 (Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide CAS No. 1223877-24-4

(Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide

Cat. No.: B2375120
CAS No.: 1223877-24-4
M. Wt: 427.69
InChI Key: VOOSAOXYEDVYQY-UHFFFAOYSA-N
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Description

(Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and cyanide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, leading to the formation of the pyrazole core.

    Introduction of the bromophenyl group: This step involves the bromination of aniline followed by coupling with the pyrazole ring.

    Formation of the cyanoprop-2-enamide moiety: This can be synthesized through a Knoevenagel condensation reaction involving malononitrile and an appropriate aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

(Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(2-bromophenyl)-3-[1-(4-fluorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide
  • (Z)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide

Uniqueness

(Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the cyanoprop-2-enamide moiety provides a distinct profile that can be leveraged in various applications.

Properties

IUPAC Name

(Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrClN4O/c20-17-3-1-2-4-18(17)24-19(26)14(10-22)9-13-11-23-25(12-13)16-7-5-15(21)6-8-16/h1-9,11-12H,(H,24,26)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOSAOXYEDVYQY-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CN(N=C2)C3=CC=C(C=C3)Cl)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CN(N=C2)C3=CC=C(C=C3)Cl)/C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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